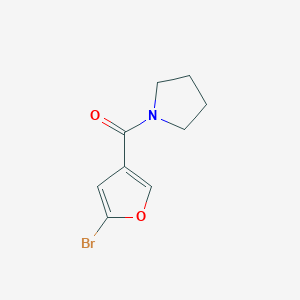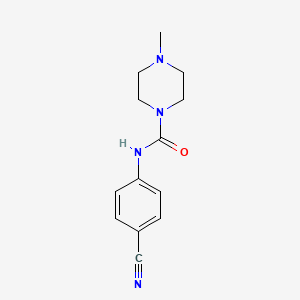![molecular formula C14H13ClN2O B7475242 N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research.
Mécanisme D'action
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide inhibits the activity of PCAF and CBP by binding to their acetyl-CoA binding sites, which prevents the transfer of acetyl groups from acetyl-CoA to histone proteins. This leads to the inhibition of histone acetylation, which is a critical step in the regulation of gene expression. The inhibition of PCAF and CBP activity by N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to result in the downregulation of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be highly specific for PCAF and CBP, which makes it a valuable tool for studying their role in various cellular processes. However, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in scientific research. One direction is the development of more potent and selective inhibitors of PCAF and CBP. This would allow for more precise manipulation of histone acetylation and gene expression. Another direction is the study of the role of PCAF and CBP in various diseases other than cancer, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new delivery methods for N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide could improve its solubility and effectiveness in experiments.
Méthodes De Synthèse
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that are not only complex but also require specialized equipment and expertise. The most common method of synthesizing N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves the reaction of 3-chlorobenzylamine with 3-cyanopyridine-2-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting intermediate product is then converted to N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide through a series of chemical reactions involving various reagents and solvents.
Applications De Recherche Scientifique
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP), which are enzymes that play a critical role in the regulation of gene expression. N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been used to study the role of these enzymes in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-2-6-13(15)8-11)14(18)12-5-3-7-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKAQWHKATODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)


![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

